molecular formula C12H21NO9 B14308361 D-glycero-a-L-altro-2-Nonulopyranosonic acid, 5-(acetylamino)-3,5-dideoxy-, methyl ester (9CI)

D-glycero-a-L-altro-2-Nonulopyranosonic acid, 5-(acetylamino)-3,5-dideoxy-, methyl ester (9CI)

Cat. No.: B14308361
M. Wt: 323.30 g/mol
InChI Key: BKZQMWNJESHHSA-BZKDFATFSA-N
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Description

This compound is a sialic acid derivative characterized by its unique stereochemistry (D-glycero-α-L-altro configuration) and functional modifications. The structure includes a 5-acetamido group, 3,5-dideoxy backbone, and a methyl ester at the carboxylic acid position. These features influence its physicochemical properties, such as solubility and metabolic stability, and may confer novel bioactivity in glycoconjugate interactions or microbial adhesion processes .

Properties

Molecular Formula

C12H21NO9

Molecular Weight

323.30 g/mol

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9-,10+,12-/m0/s1

InChI Key

BKZQMWNJESHHSA-BZKDFATFSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@H]([C@@H](CO)O)O)(C(=O)OC)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-glycero-a-L-altro-2-Nonulopyranosonic acid, 5-(acetylamino)-3,5-dideoxy-, methyl ester typically involves multiple steps, including the protection and deprotection of functional groups, selective acetylation, and esterification. Common reagents used in these reactions include acetyl chloride, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways and interactions.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-glycero-a-L-altro-2-Nonulopyranosonic acid, 5-(acetylamino)-3,5-dideoxy-, methyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Stereochemical Variants
  • Methyl 5-Acetamido-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonat (34) Stereochemistry: D-glycero-D-galacto configuration. Key Differences: The D-galacto configuration is more common in natural sialic acids (e.g., neuraminic acid), suggesting enhanced compatibility with mammalian enzymes. Molecular Weight: ~347 g/mol (based on ESI-MS data for analogs) .
2.2. Functional Group Modifications
  • Methyl 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-α-D-galacto-2-nonulopyranosidonsäure (43a) Substituents: 9-azido group, 3,5,9-trideoxy backbone. Key Features: The azido group enables bioorthogonal click chemistry for labeling, while the trideoxy structure increases hydrophobicity. This contrasts with the target compound’s 3,5-dideoxy and unmodified C9, which retains a hydroxyl group for hydrogen bonding .
  • Methyl 5-Acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-D-glycero-β-D-galacto-2-nonulopyranosylonate Substituents: 7,8,9-tri-O-acetyl, 2-S-phenyl thioether, 4-O-carbonyl. Key Features: Acetyl groups enhance lipophilicity and resistance to esterases. The thioether at C2 improves stability against glycosidases compared to the target’s oxygen-based glycosidic bond .
2.3. Fluorinated and Azido Derivatives
  • D-erythro-β-L-gluco-2-Nonulopyranosonic Acid, 5-(Acetylamino)-4-azido-2,3,4,5-tetradeoxy-2,3-difluoro-, Methyl Ester, 7,8,9-triacetate Substituents: 2,3-difluoro, 4-azido, 7,8,9-triacetate. The target compound lacks fluorine, retaining native electronic properties critical for receptor binding .

Data Table: Structural and Functional Comparison

Compound Name Stereochemistry Substituents Molecular Weight (g/mol) Key Features References
Target Compound D-glycero-α-L-altro 5-acetamido, 3,5-dideoxy, methyl ester ~348* Unique configuration, potential novel bioactivity
Methyl 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonat (34) D-glycero-D-galacto 5-acetamido, 3,5-dideoxy, methyl ester ~347 Common in natural analogs, enzymatic compatibility
Methyl 5-acetamido-9-azido-3,5,9-trideoxy-D-glycero-α-D-galacto-2-nonulopyranosidonsäure (43a) D-glycero-α-D-galacto 9-azido, 3,5,9-trideoxy 347 (M-H)⁻ Click chemistry utility, increased hydrophobicity
Methyl 5-Acetamido-7,8,9-tri-O-acetyl... (TCI M2319-1G) D-glycero-β-D-galacto 7,8,9-tri-O-acetyl, 2-S-phenyl thioether ~691† Enhanced stability, enzyme resistance
Fluorinated Azido Derivative (CAS 1388145-97-8) D-erythro-β-L-gluco 2,3-difluoro, 4-azido, 7,8,9-triacetate ~694‡ Metabolic stability, altered electronic properties

*Estimated based on analogs; †Derived from synthetic intermediates; ‡Calculated from substituent additions.

Research Findings and Implications

  • Functional Groups : O-Acetylation (e.g., 7,8,9-tri-O-acetyl) is linked to increased resistance to bacterial sialidases, a feature absent in the target compound but exploitable in drug design .
  • Azido/Fluorine Modifications : These groups expand utility in chemical biology (e.g., imaging probes) but may reduce natural binding affinity compared to the target’s native structure .

Biological Activity

D-glycero-a-L-altro-2-Nonulopyranosonic acid, 5-(acetylamino)-3,5-dideoxy-, methyl ester (9CI) is a complex carbohydrate derivative belonging to the family of sialic acids. These compounds are known for their significant roles in cellular interactions, immune responses, and various biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of D-glycero-a-L-altro-2-Nonulopyranosonic acid methyl ester is C12H21NO9. Its structure features an acetylamino group which is critical for its biological functions. The presence of the methyl ester group enhances its solubility and bioavailability.

PropertyValue
Molecular Weight273.30 g/mol
SolubilitySoluble in water
Melting PointNot specified
pHNeutral

Sialic acids, including D-glycero-a-L-altro-2-Nonulopyranosonic acid, play crucial roles in various biological processes:

  • Cell Signaling : Sialic acids are involved in cell-cell recognition and signaling pathways. They modulate immune responses by influencing the interaction between cells and pathogens.
  • Pathogen Interaction : Sialic acids serve as receptors for viruses, including influenza, facilitating viral entry into host cells .
  • Neuronal Function : They are integral components of neuronal membranes, contributing to synaptic plasticity and signaling .

Case Studies

  • Role in Viral Infections : Research has shown that sialic acid residues on cell surfaces are exploited by influenza viruses for attachment to host cells. The acetylamino group in D-glycero-a-L-altro-2-Nonulopyranosonic acid enhances this interaction, promoting viral entry .
  • Cancer Research : Sialic acids have been implicated in tumor progression and metastasis. Studies indicate that altering sialylation patterns can affect cancer cell behavior, making this compound a potential target for therapeutic intervention .
  • Neuroprotective Effects : In neurological studies, compounds similar to D-glycero-a-L-altro-2-Nonulopyranosonic acid have demonstrated protective effects against neurodegenerative diseases by stabilizing neuronal membranes and modulating inflammatory responses .

Table 2: Summary of Biological Activities

ActivityDescription
Immune ModulationInfluences immune cell interactions and responses
Viral ReceptorServes as a receptor for various viruses
Neuronal ProtectionStabilizes neuronal membranes and supports synaptic function
Cancer Progression ModulationAlters sialylation patterns affecting tumor behavior

Applications

D-glycero-a-L-altro-2-Nonulopyranosonic acid has several applications across different fields:

  • Pharmaceutical Development : Utilized in drug formulations targeting viral infections and cancer therapies.
  • Biotechnology : Acts as a substrate in enzyme assays for studying sialylation processes.
  • Diagnostic Tools : Employed in assays for detecting diseases through its biochemical properties.

Future Directions

Ongoing research aims to explore the therapeutic potential of D-glycero-a-L-altro-2-Nonulopyranosonic acid in treating viral infections and cancer. Understanding its role in cell signaling may lead to novel treatment strategies that leverage its biological activity.

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